molecular formula C18H16ClN3O2S B2775495 (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide CAS No. 1825991-15-8

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide

Cat. No. B2775495
CAS RN: 1825991-15-8
M. Wt: 373.86
InChI Key: CQOIVWRTMHWGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, commonly known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and is known to exhibit selective antagonism towards the metabotropic glutamate receptor subtype 1 (mGluR1).

Mechanism of Action

CP-544326 selectively antagonizes the (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide receptor by binding to its allosteric site. This binding inhibits the activation of the receptor by its endogenous ligand, glutamate. The inhibition of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide activation leads to a decrease in the release of glutamate, which in turn reduces the excitotoxicity and neuronal damage associated with various neurological disorders.
Biochemical and Physiological Effects:
CP-544326 has been shown to exhibit potent and selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various in vitro and in vivo studies. It has been shown to reduce the release of glutamate and prevent excitotoxicity and neuronal damage in various animal models of neurological disorders. CP-544326 has also been shown to exhibit good pharmacokinetic properties and brain penetration, making it a promising candidate for further development as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages for lab experiments, including its selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, its potent antagonistic activity, and its good pharmacokinetic properties. However, its limitations include its relatively complex synthesis method and the need for further in vivo studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the research and development of CP-544326. These include:
1. Further optimization of the synthesis method to improve the yield and scalability of the production process.
2. Conducting further in vivo studies to determine the efficacy and safety of CP-544326 in humans.
3. Exploring the potential therapeutic applications of CP-544326 in other neurological disorders, such as epilepsy, schizophrenia, and anxiety disorders.
4. Investigating the potential use of CP-544326 as a tool compound for studying the role of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide in various neurological processes.
5. Developing novel analogs of CP-544326 with improved pharmacokinetic properties and selectivity towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide.
In conclusion, CP-544326 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide and its potent antagonistic activity make it a promising candidate for further development as a potential therapeutic agent. However, further in vivo studies are needed to determine its efficacy and safety in humans, and further optimization of the synthesis method is needed to improve the scalability of the production process.

Synthesis Methods

The synthesis of CP-544326 involves the condensation of 2-chlorobenzaldehyde and 4-methyl-2-phenylpyrazol-3-amine to form (E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethanimine. This intermediate is then reacted with chlorosulfonic acid to yield the final product, CP-544326.

Scientific Research Applications

CP-544326 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and chronic pain. It has been shown to exhibit selective antagonism towards (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide, which is known to play a crucial role in the regulation of various neurotransmitter systems in the brain. Studies have shown that the activation of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide can lead to the release of glutamate, which can cause excitotoxicity and neuronal damage. Therefore, the selective antagonism of (E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide by CP-544326 has been proposed as a potential therapeutic strategy for the treatment of various neurological disorders.

properties

IUPAC Name

(E)-2-(2-chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-yl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-14-13-20-22(16-8-3-2-4-9-16)18(14)21-25(23,24)12-11-15-7-5-6-10-17(15)19/h2-13,21H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIVWRTMHWGNB-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C2=CC=CC=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2-Chlorophenyl)-N-(4-methyl-2-phenylpyrazol-3-YL)ethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.